4-(p-Fluorophenyl)-3-cyclohexen-1-ol

Description

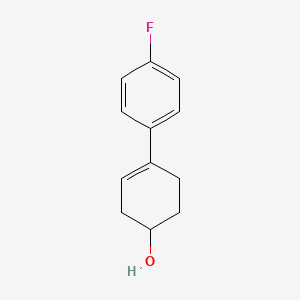

4-(p-Fluorophenyl)-3-cyclohexen-1-ol is a cyclohexenol derivative featuring a para-fluorophenyl substituent at the 4-position of the cyclohexene ring. The compound combines a hydroxyl group at position 1 with a conjugated double bond at position 3, creating a structure that balances hydrophilicity and lipophilicity. The p-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological or chemical systems.

Properties

Molecular Formula |

C12H13FO |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

4-(4-fluorophenyl)cyclohex-3-en-1-ol |

InChI |

InChI=1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,12,14H,4,7-8H2 |

InChI Key |

URHNMDLUYXABOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexenol Derivatives with Alkyl Substituents

Example Compounds :

- 4-Methyl-1-(methylethyl)-3-cyclohexen-1-ol (): This compound replaces the p-fluorophenyl group with methyl and isopropyl groups.

- Key Differences :

- Lipophilicity : The alkyl substituents increase hydrophobicity compared to the fluorophenyl group, which has moderate polarity due to the fluorine atom.

- Synthetic Accessibility: Alkyl-substituted cyclohexenols are often synthesized via conventional acid-catalyzed cyclization or dehydration reactions, avoiding the complexities of aromatic fluorination . Applications: Found in volatile oil analyses (e.g., traditional Chinese medicine formulations), suggesting roles in fragrance or natural product chemistry .

Comparison Table :

Fluorinated Aromatic Compounds in Pharmaceuticals

Example Compounds :

- Ezetimibe (): Contains a p-fluorophenyl group as part of its azetidinone structure. Key Similarities:

- Fluorine’s Role : Enhances metabolic stability and binding affinity in cholesterol absorption inhibition.

- Key Differences :

- Core Structure: Ezetimibe’s azetidinone and glucuronide-conjugating groups enable systemic activity, unlike the simpler cyclohexenol framework.

- Paroxetine Hydrochloride (): A selective serotonin reuptake inhibitor (SSRI) with a p-fluorophenyl group in its piperidine structure.

- Comparison Insight :

- The fluorophenyl group in paroxetine contributes to its pharmacokinetic profile, suggesting that 4-(p-Fluorophenyl)-3-cyclohexen-1-ol could similarly influence bioactivity if functionalized appropriately .

Comparison Table :

| Property | 4-(p-Fluorophenyl)-3-cyclohexen-1-ol | Ezetimibe | Paroxetine Hydrochloride |

|---|---|---|---|

| Core Structure | Cyclohexenol | Azetidinone | Piperidine |

| Fluorine Position | Para on phenyl | Para on phenyl | Para on phenyl |

| Molecular Weight | ~222.3 g/mol | 409.43 g/mol | 374.83 g/mol (hemihydrate) |

| Primary Use | Research chemical (assumed) | Cholesterol management | Antidepressant |

Fluorinated Compounds in Agrochemicals

Example Compound :

- Epoxiconazole (): A triazole fungicide with p-fluorophenyl and chlorophenyl groups.

- Comparison Insight :

- Fluorine’s electron-withdrawing effect stabilizes epoxiconazole against degradation, a property that could extend to 4-(p-Fluorophenyl)-3-cyclohexen-1-ol in pesticidal formulations if further derivatized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.